molecular formula C14H15NO B3354931 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one CAS No. 61364-21-4

5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one

Cat. No.: B3354931
CAS No.: 61364-21-4
M. Wt: 213.27 g/mol
InChI Key: GOJLZYPSKVRHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one is a chemical compound with a complex structure that includes a cyclooctane ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired indole ring fused to a cyclooctane ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8,9,10-Hexahydro-11H-cyclohepta[b]quinolin-11-one: Similar in structure but with a heptane ring instead of an octane ring.

    6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]quinolin-12-one: Another related compound with slight structural differences.

Uniqueness

5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one is unique due to its specific ring structure and the presence of both indole and cyclooctane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocycloocta[b]indol-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-13-9-3-1-2-8-12-14(13)10-6-4-5-7-11(10)15-12/h4-7,15H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJLZYPSKVRHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)CC1)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494045
Record name 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61364-21-4
Record name 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Reactant of Route 2
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Reactant of Route 3
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Reactant of Route 4
Reactant of Route 4
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Reactant of Route 5
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Reactant of Route 6
Reactant of Route 6
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.